N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring, a methoxyethyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization. The methoxyethyl group is introduced via an alkylation reaction, while the trifluoromethylbenzamide moiety is attached through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific context in which the compound is used, and ongoing research aims to elucidate these details.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide include other piperidine derivatives and trifluoromethyl-substituted benzamides. Examples include:
- N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(fluoromethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-24-11-10-22-8-6-13(7-9-22)12-21-16(23)14-4-2-3-5-15(14)17(18,19)20/h2-5,13H,6-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBYAVGLTUWUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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